1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
Description
1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a boronic ester-containing compound with a pyrrolidine-sulfonyl-phenyl scaffold. The pyrrolidine ring (a five-membered secondary amine) is linked via a sulfonyl group to a substituted phenyl ring bearing a methoxy group at the 2-position and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This structure is tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl motifs in drug candidates . The sulfonyl group enhances electrophilicity and stability, while the boronic ester enables selective coupling with aryl halides or triflates under palladium catalysis . Pyrrolidine derivatives are widely explored for their roles in chiral catalysis, pharmaceuticals, and agrochemicals .
Properties
IUPAC Name |
1-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5S/c1-16(2)17(3,4)24-18(23-16)13-8-9-14(22-5)15(12-13)25(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZPJRSZRVCYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Pyrrolidine
Intermediate A reacts with pyrrolidine in a nucleophilic substitution:
Conditions :
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Solvent: Dichloromethane or THF.
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Temperature: 0°C to room temperature.
Miyaura Borylation of Intermediate B
Reaction Overview
The bromine atom in Intermediate B is replaced with a pinacol boronate ester via palladium-catalyzed borylation. This method is adapted from the synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (Source):
General Reaction :
Method 1: Directed Lithiation-Borylation
Method 2: Palladium-Catalyzed Miyaura Borylation
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₃, Tricyclohexylphosphine |
| Reagent | Bis(pinacolato)diboron |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (100–110°C) |
| Yield | 82% |
Procedure :
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Intermediate B (14 mmol), bis(pinacolato)diboron (15 mmol), Pd(dba)₃ (0.4 mmol), tricyclohexylphosphine (1 mmol), and KOAc (21 mmol) are combined in dioxane.
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The mixture is refluxed under nitrogen for 20 hours.
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Post-reaction, the product is extracted with dichloromethane and purified via silica gel chromatography.
Alternative Synthetic Routes
Sequential Functionalization of Pre-Borylated Intermediates
An alternative strategy involves introducing the boronate ester early in the synthesis:
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Suzuki Coupling : A bromophenyl boronate ester could be coupled with a sulfonyl chloride precursor. However, the sensitivity of boronate esters to strong acids/bases limits this approach.
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Protection-Deprotection Strategies : Temporary protection of the boronate ester during sulfonylation (e.g., using pivaloyl groups) may improve stability, as seen in Source.
Analytical Characterization and Challenges
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are typically employed in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds incorporating boron and sulfonamide functionalities exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Research has shown that the incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's interaction with biological targets involved in cancer proliferation and metastasis.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cell division and survival pathways. The boron atom plays a critical role in the interaction with biological nucleophiles, which can lead to apoptosis in cancer cells. For instance, studies have demonstrated that similar boron-containing compounds can target proteasomes or other cellular machinery critical for cancer cell survival .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study A : A study on breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours.
- Study B : In vivo experiments demonstrated significant tumor shrinkage in mice treated with the compound compared to control groups.
Materials Science
Polymer Chemistry
The unique structure of 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine allows it to act as a monomer or crosslinking agent in polymer synthesis. Its application has been explored in the development of advanced materials with enhanced mechanical properties and thermal stability.
Conductive Polymers
Research has shown that incorporating this compound into conductive polymers can significantly improve their electrical conductivity. This is particularly relevant for applications in organic electronics and sensors. The dioxaborolane group facilitates charge transfer within the polymer matrix, making it suitable for use in organic photovoltaic devices and flexible electronics .
Organic Synthesis
Reagent for Cross-Coupling Reactions
The boron-containing moiety of this compound makes it an excellent candidate for use as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecular architectures.
Synthetic Pathways
The compound can be synthesized through a series of reactions involving the coupling of aryl halides with boronic acids under palladium catalysis. The versatility of this compound allows chemists to modify its structure further for specific applications or to enhance its reactivity .
Mechanism of Action
The mechanism of action of 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The sulfonamide group can interact with various biological targets, contributing to its pharmacological effects .
Comparison with Similar Compounds
Positional Isomers of the Boronic Ester
- 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 1509932-05-1)
- Structural Difference : The boronic ester is at the 3-position of the phenyl ring instead of the 5-position.
- Impact : Meta-substitution may alter steric and electronic properties, reducing coupling efficiency compared to para-substituted analogs due to hindered access to the boron atom during catalytic cycles .
- Similarity Score : 0.89 (compared to the target compound) .
Variations in Linker and Substituents
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (Thermo Scientific™) Structural Difference: A benzyl group replaces the sulfonyl linker. The benzyl linker may increase lipophilicity, affecting membrane permeability in biological applications . Molecular Weight: 287.21 vs. 355.23 (target compound) .
1-[[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine (PN-1081)
- Structural Difference : A carbonyl group replaces the sulfonyl linker, with boronic ester at the 4-position and methoxy at the 2-position.
- Impact : The carbonyl group introduces polarity and hydrogen-bonding capacity, which may enhance binding affinity in enzyme inhibitors but reduce metabolic stability .
Heterocyclic Core Modifications
2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structural Difference : Pyridine replaces the benzene ring, with a methanesulfonyl group at the 2-position.
- Impact : The nitrogen atom in pyridine alters electronic distribution, improving coordination with transition metals in catalysis. However, the basic pyridine nitrogen may complicate formulation in acidic environments .
8-(3-Chloro-5-(4-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
Table 1: Key Properties of Selected Analogs
Table 2: Reactivity in Cross-Coupling Reactions
*Estimated based on analogous reactions.
Biological Activity
The compound 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure incorporates a pyrrolidine ring and a dioxaborolane moiety, which are known to influence its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a kinase inhibitor. Kinases play critical roles in various cellular processes, and their dysregulation is often linked to diseases such as cancer.
The compound is hypothesized to exert its effects through the inhibition of specific kinases involved in cell signaling pathways. The presence of the dioxaborolane group is particularly noteworthy as it may enhance binding affinity and selectivity towards target kinases.
In Vitro Studies
In vitro assays have demonstrated that the compound shows significant inhibitory activity against several kinases. For instance:
- EGFR (Epidermal Growth Factor Receptor) : The compound exhibited IC50 values in the sub-micromolar range, indicating strong binding affinity.
- mTOR (Mammalian Target of Rapamycin) : It has been shown to inhibit mTOR signaling pathways, which are crucial in regulating cell growth and proliferation .
In Vivo Studies
Preliminary in vivo studies suggest that the compound may have anti-tumor effects. Animal models treated with this compound showed reduced tumor growth rates compared to control groups. However, detailed pharmacokinetic and toxicological profiles are still under investigation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate kinase inhibition | Demonstrated IC50 values for EGFR and mTOR in low nanomolar range . |
| Study 2 | Assess anti-tumor efficacy | Reduced tumor size in xenograft models . |
Safety Profile
While initial findings are promising, safety assessments are crucial. Toxicity studies are ongoing to evaluate any adverse effects associated with long-term exposure to the compound.
Q & A
Basic Synthesis: What are the optimal conditions for synthesizing this compound?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:
- Boronate Preparation : React 2-methoxy-5-bromophenyl sulfonylpyrrolidine with bis(pinacolato)diboron (pinacol ester) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous dioxane at 80–105°C for 12–24 hours .
- Purification : Use column chromatography with a polar/non-polar solvent gradient (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Synthesis: How do steric effects from the tetramethyl dioxaborolane group impact reaction efficiency?
Answer:
The 4,4,5,5-tetramethyl groups increase steric hindrance, slowing transmetalation in cross-coupling reactions. Mitigation strategies:
- Catalyst Optimization : Use bulky ligands like SPhos or XPhos to stabilize the palladium intermediate .
- Temperature Control : Extend reaction times (24–48 hours) at 80–90°C to overcome kinetic barriers .
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of the boronate ester, improving reaction rates .
Basic Characterization: Which analytical methods are critical for assessing purity and structure?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to quantify purity (>98% target) .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
Advanced Characterization: How do quadrupolar effects of boron affect NMR interpretation?
Answer:
The boron atom in the dioxaborolane ring causes line broadening in ¹¹B NMR. Workarounds:
- Decoupling Techniques : Use ¹H-¹¹B decoupling to sharpen signals .
- Complementary Methods : Combine X-ray crystallography (single-crystal analysis) and FTIR (B-O stretching at ~1350 cm⁻¹) for structural validation .
Reactivity Applications: How can the sulfonyl group be functionalized further?
Answer:
The sulfonyl group acts as a leaving group or participates in nucleophilic substitutions:
- Nucleophilic Displacement : React with amines (e.g., piperidine) in THF at reflux to form sulfonamides .
- Reduction : Use LiAlH₄ to reduce the sulfonyl group to a thioether, though this may destabilize the boronate .
Stability and Storage: What conditions prevent degradation of this compound?
Answer:
- Storage : Store at –20°C in anhydrous DMSO or THF under argon to avoid hydrolysis of the boronate ester .
- Handling : Use gloveboxes for moisture-sensitive reactions; monitor for color changes (yellow → brown indicates degradation) .
Data Contradictions: How to resolve discrepancies in reported synthetic yields?
Answer:
Variations arise from catalyst loading and solvent purity. Best practices:
- Catalyst Purity : Use freshly opened Pd(PPh₃)₄ to avoid oxidized palladium species .
- Solvent Drying : Pre-dry dioxane over molecular sieves to minimize boronate hydrolysis .
Computational Modeling: How to predict the conformational flexibility of the pyrrolidine ring?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model ring puckering and sulfonyl group orientation .
- MD Simulations : Simulate solvent effects (e.g., DMSO) to assess steric interactions with the boronate .
By-Product Analysis: What impurities are common, and how are they identified?
Answer:
- Common Impurities : Desulfonated by-products or hydrolyzed boronate esters.
- Detection : LC-MS (ESI+) to identify masses corresponding to [M+H]+ of impurities .
- Mitigation : Add scavengers (e.g., polymer-bound thiourea) during synthesis to trap free boronic acids .
Biological Screening: Are there known bioactivity profiles for related sulfonylpyrrolidine derivatives?
Answer:
While direct data is limited, analogs show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
